molecular formula C15H22N2O3S B4550837 N-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

N-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

Cat. No.: B4550837
M. Wt: 310.4 g/mol
InChI Key: WIAFJEBENFBMTG-UHFFFAOYSA-N
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Description

N-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13511374 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Microbial Reduction

One significant application is found in the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to produce chiral intermediates for synthesis of beta-receptor antagonists like d-sotalol. Microorganisms from the genera Rhodococcus, Nocardia, and Hansenula demonstrated effectiveness in reducing the compound with high optical purity and yield, showcasing the potential of biocatalysis in pharmaceutical synthesis (Patel et al., 1993).

Antiarrhythmic Agents

Another research domain is the identification of novel class III antiarrhythmic agents. Studies on derivatives of N-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, such as 4,5-dihydro-3-[2-(methanesulfonamidophenyl)ethyl]-1-phenyl- 1H-2,4-benzodiazepines, have revealed potential in interacting with myocardial potassium channels and prolonging the ventricular effective refractory period, indicating significant therapeutic potential in cardiac arrhythmias (Johnson et al., 1995).

Sulfomethylation of Macrocycles

Research on the sulfomethylation of di-, tri-, and polyazamacrocycles has opened new pathways for creating mixed-side-chain macrocyclic chelates. This approach has implications for the development of contrast agents for magnetic resonance imaging (MRI) and radiopharmaceuticals, enhancing the versatility and effectiveness of diagnostic and therapeutic compounds (van Westrenen & Sherry, 1992).

Selective Hydrolysis of Esters

The study on the selective hydrolysis of methanesulfonate esters, including derivatives of this compound, has provided insights into removing potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical manufacturing processes. This research underscores the importance of chemical selectivity and reaction conditions in industrial chemistry, particularly in the synthesis of complex pharmaceuticals (Chan et al., 2008).

Properties

IUPAC Name

N-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-17(21(2,19)20)14-9-7-13(8-10-14)15(18)16-11-5-4-6-12-16/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAFJEBENFBMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.